Montbretin A
Description
Properties
Molecular Formula |
C53H64O33 |
|---|---|
Molecular Weight |
1229.1 g/mol |
IUPAC Name |
[(2R,3S,4S,5R,6S)-6-[(2S,3R,4R,5R,6S)-2-[2-[4-[(2S,3R,4R,5R)-3,4-dihydroxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxyphenyl]-5,7-dihydroxy-4-oxochromen-3-yl]oxy-4,5-dihydroxy-6-methyloxan-3-yl]oxy-3,4-dihydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C53H64O33/c1-15-31(62)37(68)42(73)50(77-15)81-28-14-76-49(41(72)35(28)66)83-45-23(59)8-18(9-24(45)60)44-46(36(67)30-22(58)10-19(55)11-25(30)79-44)84-52-47(39(70)32(63)16(2)78-52)86-53-48(85-51-43(74)38(69)33(64)26(12-54)80-51)40(71)34(65)27(82-53)13-75-29(61)6-4-17-3-5-20(56)21(57)7-17/h3-11,15-16,26-28,31-35,37-43,47-60,62-66,68-74H,12-14H2,1-2H3/b6-4+/t15-,16-,26+,27+,28+,31-,32-,33+,34+,35-,37+,38-,39+,40-,41+,42+,43+,47+,48+,49-,50-,51-,52-,53-/m0/s1 |
InChI Key |
FHVDXUPJFGRQLV-OWPXYNISSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2CO[C@H]([C@@H]([C@H]2O)O)OC3=C(C=C(C=C3O)C4=C(C(=O)C5=C(C=C(C=C5O4)O)O)O[C@H]6[C@@H]([C@@H]([C@H]([C@@H](O6)C)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)COC(=O)/C=C/C8=CC(=C(C=C8)O)O)O)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2COC(C(C2O)O)OC3=C(C=C(C=C3O)C4=C(C(=O)C5=C(C=C(C=C5O4)O)O)OC6C(C(C(C(O6)C)O)O)OC7C(C(C(C(O7)COC(=O)C=CC8=CC(=C(C=C8)O)O)O)O)OC9C(C(C(C(O9)CO)O)O)O)O)O)O)O |
Synonyms |
montbretin A |
Origin of Product |
United States |
Biosynthetic Pathway Elucidation of Montbretin a
Identification of Biosynthetic Precursors
The construction of the complex Montbretin A molecule relies on the convergence of three primary metabolic pathways: the flavonol pathway, the phenylpropanoid pathway, and the nucleotide sugar pathway oup.com. These pathways provide the fundamental precursors that are methodically assembled to form the final acylated flavonol glycoside structure oup.comoup.com.
The acyl group that characterizes this compound is derived from caffeoyl-CoA oup.comnih.govoup.complos.org. This activated phenylpropanoid is supplied by the phenylpropanoid pathway oup.complos.org. The attachment of the caffeoyl group is a crucial step in the formation of an intermediate known as mini-MbA and is essential for the potent inhibitory activity of the final this compound molecule against human pancreatic α-amylase oup.comoup.com. The enzyme responsible for this acylation step, a BAHD-acyltransferase, can also utilize other hydroxycinnamoyl-CoA thioesters, leading to the formation of related compounds like Montbretin B (from coumaroyl-CoA) plos.org.
The intricate glycosylation of the myricetin (B1677590) core is accomplished through the transfer of sugar units from activated nucleotide sugar donors oup.com. The biosynthesis of this compound specifically requires five sugar molecules derived from three types of UDP-sugars: two units of UDP-rhamnose, two units of UDP-glucose, and one unit of UDP-xylose nih.govoup.com. These activated sugars are products of the nucleotide sugar pathway and are sequentially added to the myricetin core by a series of UDP-glycosyltransferases (UGTs) oup.com.
| Precursor Type | Specific Precursor Molecule | Originating Pathway | Role in this compound Structure |
| Flavonol Core | Myricetin | Flavonol Pathway | Central scaffold of the molecule nih.govoup.com |
| Acyl Moiety | Caffeoyl-CoA | Phenylpropanoid Pathway | Forms the caffeoyl group, essential for bioactivity oup.complos.orgoup.com |
| Glycosidic Unit | UDP-Rhamnose | Nucleotide Sugar Pathway | Donor for two rhamnose sugar units nih.govoup.com |
| Glycosidic Unit | UDP-Glucose | Nucleotide Sugar Pathway | Donor for two glucose sugar units nih.govoup.com |
| Glycosidic Unit | UDP-Xylose | Nucleotide Sugar Pathway | Donor for one xylose sugar unit nih.govoup.com |
Characterization of Enzymatic Steps in this compound Assembly
The assembly of this compound from its precursors is a highly ordered, linear process catalyzed by specific enzymes oup.complos.org. The pathway consists of six sequential steps, five of which are glycosylations and one is an acylation nih.govresearchgate.net. The substrate specificity of each enzyme dictates the precise sequence of these reactions, ensuring the correct formation of the final complex molecule oup.com.
Glycosylation, the attachment of sugar moieties, is a predominant feature of the this compound biosynthetic pathway and is catalyzed by UDP-sugar-dependent glycosyltransferases (UGTs) oup.com. These enzymes, belonging to the GT-1 family, are responsible for transferring sugar units from UDP-sugar donors to the flavonol acceptor molecule oup.comoup.com. A total of five distinct UGTs are involved in the complete assembly of this compound oup.complos.orgresearchgate.net. The discovery and characterization of these UGTs have been achieved by comparing the transcriptomes of young, biosynthetically active corms with older, inactive corms oup.com.
The initial steps of this compound biosynthesis involve the sequential glycosylation of the myricetin core, catalyzed by two specific UGTs: CcUGT1 and CcUGT2 oup.comoup.com.
CcUGT1 (UGT77B2): This enzyme catalyzes the very first step in the assembly pathway. It transfers a rhamnose unit from UDP-rhamnose to the 3-hydroxyl group of myricetin, forming the intermediate myricetin 3-O-rhamnoside (MR) oup.comnih.govoup.com.
CcUGT2 (UGT709G2): Following the action of CcUGT1, CcUGT2 catalyzes the second step. It attaches a glucose unit from UDP-glucose to the initial rhamnose moiety of MR, resulting in the formation of myricetin 3-O-glucosyl rhamnoside (MRG) oup.comnih.govoup.com.
These two enzymatic reactions establish the core disaccharide structure at the 3-position of the myricetin scaffold, which is then further modified in subsequent steps of the pathway oup.com.
| Enzyme | Systematic Name | Substrate(s) | Product | Reaction Step |
| CcUGT1 | UGT77B2 | Myricetin, UDP-Rhamnose | Myricetin 3-O-rhamnoside (MR) | Step 1: Initial rhamnosylation oup.comnih.gov |
| CcUGT2 | UGT709G2 | Myricetin 3-O-rhamnoside (MR), UDP-Glucose | Myricetin 3-O-glucosyl rhamnoside (MRG) | Step 2: Glucosylation of MR oup.comnih.gov |
BAHD Acyltransferases (ATs): CcAT1 and CcAT2
A key step in the formation of the mini-MbA core structure is the acylation of the disaccharide intermediate, myricetin 3-O-glucosyl rhamnoside (MRG). nih.govoup.com This reaction is catalyzed by BAHD-acyltransferases (ATs), specifically CcAT1 and CcAT2. nih.govoup.com These two enzymes catalyze the transfer of a caffeoyl group from caffeoyl-CoA to MRG, forming mini-MbA. nih.govannualreviews.org
CcAT1 and CcAT2 share a high degree of amino acid sequence identity (96.3%). oup.com Both enzymes were identified through the analysis of transcriptomes from young and old montbretia corms, which revealed their differential expression patterns that matched the accumulation profile of MbA. nih.gov Functional characterization through expression in E. coli confirmed their acyltransferase activity with MRG and caffeoyl-CoA as substrates. oup.com The substrate specificity of CcAT1 and CcAT2 is crucial for the linear assembly of MbA, as they specifically acylate the myricetin disaccharide. oup.com
| Enzyme | Substrate(s) | Product | Function |
| CcAT1 | MRG, Caffeoyl-CoA | mini-MbA | Catalyzes the acylation of MRG to form the mini-MbA core structure. nih.govoup.com |
| CcAT2 | MRG, Caffeoyl-CoA | mini-MbA | Catalyzes the acylation of MRG to form the mini-MbA core structure. nih.govoup.com |
Phenylpropanoid Pathway Enzymes Supporting Caffeoyl-CoA Formation
The biosynthesis of this compound requires a steady supply of caffeoyl-CoA, which serves as the acyl donor for the formation of the mini-MbA intermediate. plos.orgnih.gov This essential building block is produced through the general phenylpropanoid pathway, and several key enzymes from the shikimate shunt have been identified and characterized in montbretia for their role in this process. nih.govresearchgate.net
Hydroxycinnamoyl-CoA: shikimate hydroxycinnamoyl transferase (CcHCT) is a crucial enzyme in the phenylpropanoid pathway. nih.govresearchgate.net It catalyzes the transfer of a p-coumaroyl group from p-coumaroyl-CoA to shikimate, forming p-coumaroyl shikimate. osti.gov This reaction is a key step that directs metabolic flow towards the formation of various hydroxycinnamic acids. researchgate.net The characterization of CcHCT in montbretia has been instrumental in understanding the supply of precursors for caffeoyl-CoA synthesis. nih.govresearchgate.net Utilizing CcHCT in multigene constructs for metabolic engineering in N. benthamiana has been shown to significantly increase the production of MbA. nih.govresearchgate.net
Following the action of HCT, p-coumaroylshikimate 3'-hydroxylase (CcC3'H) catalyzes the 3-hydroxylation of p-coumaroyl shikimate to produce caffeoyl shikimate. nih.govresearchgate.netosti.gov This step is vital for the introduction of the second hydroxyl group on the aromatic ring of the acyl moiety, a defining feature of the caffeoyl group in this compound. nih.gov The cloning and characterization of CcC3'H from montbretia have provided another essential component for the metabolic engineering of MbA. nih.govresearchgate.net
Caffeoylshikimate esterase (CcCSE) is a key enzyme that hydrolyzes caffeoyl shikimate to release caffeic acid and shikimate. nih.govresearchgate.netnih.gov The liberated caffeic acid can then be activated to caffeoyl-CoA, which is subsequently used in the acylation step of MbA biosynthesis. uniprot.org Gene expression patterns in montbretia suggest that CcCSE plays a significant role in enabling the predominant formation of this compound over other related montbretins, such as MbB and MbC, which have different acyl moieties. nih.govresearchgate.net In vitro characterization of CcCSE and reconstruction of the shikimate shunt in yeast have supported this observation. nih.gov
| Enzyme | Substrate | Product | Function in Caffeoyl-CoA Formation |
| CcHCT | p-coumaroyl-CoA, Shikimate | p-coumaroyl shikimate | Directs metabolic flow towards hydroxycinnamic acid synthesis. nih.govresearchgate.net |
| CcC3'H | p-coumaroyl shikimate | Caffeoyl shikimate | Catalyzes the 3-hydroxylation to form the precursor of the caffeoyl moiety. nih.govresearchgate.net |
| CcCSE | Caffeoyl shikimate | Caffeic acid, Shikimate | Hydrolyzes caffeoyl shikimate to provide caffeic acid for caffeoyl-CoA synthesis. nih.govresearchgate.net |
Temporal and Spatial Regulation of Biosynthesis in Crocosmia × crocosmiiflora Corms
The biosynthesis of this compound (MbA) is a highly regulated process, confined to specific tissues and developmental stages within the Crocosmia × crocosmiiflora plant. Research into these regulatory patterns has been crucial for understanding the natural production of this potent compound and for informing strategies in metabolic engineering. The production of MbA is known to occur almost exclusively in the below-ground storage organs, known as corms ubc.caplantae.org.
Detailed analyses have revealed that both the location (spatial) and timing (temporal) of biosynthesis are tightly controlled, leading to the accumulation of MbA in small quantities during a specific window of the plant's life cycle nih.govnih.gov.
Spatial Regulation: Young vs. Old Corms
Metabolite profiling and transcriptomic studies have pinpointed that MbA biosynthesis occurs predominantly in young, developing corms (yC), while being largely absent in old corms (oC) plantae.orgoup.com. The foundational precursor for MbA is the flavonol myricetin, and the genes responsible for its synthesis are significantly more active in young corms oup.com. A comparative analysis of the transcriptome of young and old corms showed a clear distinction in the abundance of transcripts for key enzymes in the flavonol biosynthesis pathway.
For instance, transcripts for enzymes such as Chalcone (B49325) Synthase (CHS), Chalcone Isomerase (CHI), Flavanone (B1672756) 3-Hydroxylase (F3H), and Flavonol Synthase (FLS) were all found to be more abundant in young corms, indicating that the machinery for producing the myricetin core is primed in these developing tissues oup.com. This spatial separation ensures that the metabolic resources are directed towards MbA production in the actively growing storage organs.
Table 1: Relative Transcript Abundance of Myricetin Biosynthetic Pathway Genes in Crocosmia × crocosmiiflora Corms
| Gene | Putative Function | Relative Abundance in Young Corms (yC) | Relative Abundance in Old Corms (oC) |
|---|---|---|---|
| CcCHS1, CcCHS2, CcCHS3 | Chalcone Synthase | High | Low |
| CcCHI1, CcCHI2, CcCHI3, CcCHI4 | Chalcone Isomerase | High | Low |
| CcF3H-1, CcF3H-2 | Flavanone 3-Hydroxylase | High | Low |
| CcFLS | Flavonol Synthase | High | Low |
This table is a qualitative representation based on findings that transcripts for myricetin biosynthesis are more abundant in young corms compared to old corms oup.com.
Temporal Regulation: Seasonal Biosynthesis
The production of this compound is not continuous throughout the year but follows a distinct seasonal pattern plantae.org. The accumulation of MbA in the corms is concentrated in a narrow timeframe, occurring predominantly during the early summer plantae.orgnih.govoup.com. This temporal regulation is directly linked to the expression levels of the biosynthetic genes involved in the MbA pathway.
Studies tracking the relative transcript abundance of MbA biosynthetic genes over several time points during corm development have demonstrated a coordinated peak in gene expression that aligns with the period of MbA accumulation oup.comresearchgate.net. The expression of genes encoding the enzymes for the entire six-step pathway, from the initial glycosylation of myricetin to the final acylation and glycosylation steps, is upregulated in the early summer months. This includes the genes for the final two enzymes, CcUGT4 and CcUGT5, which complete the molecule oup.com. This synchronized expression suggests a sophisticated regulatory network that activates the entire pathway to produce MbA at a specific developmental stage.
Table 2: Temporal Expression Profile of Key this compound Biosynthetic Genes
| Gene | Enzyme Function | Peak Transcript Expression |
|---|---|---|
| CcUGT1 | Converts myricetin to myricetin 3-O-rhamnoside | Early Summer |
| CcUGT2 | Converts myricetin 3-O-rhamnoside to its glucosyl rhamnoside form | Early Summer |
| CcAT1 / CcAT2 | Acyltransferases that produce mini-MbA | Early Summer |
| CcUGT3 | Catalyzes the 1,2-glucosylation of mini-MbA | Early Summer |
| CcUGT4 | Catalyzes 4'-hydroxy xylosylation | Early Summer |
| CcUGT5 | 1,4-rhamnosyl transferase that forms the final MbA product | Early Summer |
This table summarizes the coordinated temporal expression of MbA biosynthetic genes, which show peak transcript levels coinciding with the early summer accumulation of the compound nih.govoup.comresearchgate.net.
Mechanism of Enzyme Inhibition by Montbretin A: in Vitro and in Silico Studies
Enzymatic Target Identification: Human Pancreatic α-Amylase Specificity
Montbretin A (MbA) demonstrates a remarkable specificity for human pancreatic α-amylase (HPA). researchgate.netnih.govoup.comacs.org This selectivity is a crucial attribute for its potential therapeutic applications. Studies have shown that MbA is a potent inhibitor of HPA, while exhibiting significantly weaker or no inhibitory activity against other related enzymes, such as intestinal α-glucosidases. nih.gov For instance, its inhibitory constant (Ki) for HPA is in the nanomolar range, indicating very tight binding, whereas its effect on other glycosidases is orders of magnitude lower. researchgate.netnih.govcaymanchem.com This high degree of specificity minimizes the likelihood of off-target effects, a common concern with less selective inhibitors that can lead to gastrointestinal side effects. researchgate.net The selective inhibition of HPA by this compound suggests a unique structural and chemical complementarity with the active site of this particular enzyme. acs.org
Binding Kinetics and Inhibition Modes
Kinetic analyses have established that this compound acts as a competitive inhibitor of human pancreatic α-amylase. researchgate.netacs.org This mode of inhibition signifies that MbA binds to the active site of the enzyme, directly competing with the natural substrate, starch. The potency of this inhibition is reflected in its low nanomolar inhibition constant (Ki) of approximately 8.1 nM. researchgate.netnih.govcaymanchem.com This value indicates a very high affinity of this compound for the HPA active site. The competitive nature of the inhibition has been confirmed through various kinetic studies, which show that increasing the substrate concentration can overcome the inhibitory effect of MbA, a hallmark of competitive inhibition.
Table 1: Inhibition Constants (Ki) of this compound and its Congeners against Human Pancreatic α-Amylase
| Compound | Ki (nM) researchgate.net |
|---|---|
| This compound | 8.1 ± 0.5 |
| Montbretin B | 3,600 ± 100 |
| Montbretin C | 6,100 ± 100 |
Structural Basis of Enzyme-Ligand Interactions
The precise molecular interactions underpinning the potent and specific inhibition of HPA by this compound have been elucidated through high-resolution structural studies.
X-ray crystallographic analysis of the this compound-human pancreatic α-amylase complex has provided a detailed three-dimensional view of their interaction at the atomic level. researchgate.netnih.govrcsb.org The crystal structure, resolved at a high resolution of 1.35 Å, reveals that this compound binds within the active site cleft of the enzyme. rcsb.org This structural data confirms the competitive inhibition mechanism suggested by kinetic studies and provides a static snapshot of the enzyme-inhibitor complex, allowing for a thorough examination of the binding orientation and the key intermolecular contacts. researchgate.netrcsb.org
Controlled degradation and subsequent inhibition analyses have identified an essential core structure within this compound responsible for its high-affinity binding to HPA. researchgate.netnih.gov This core motif consists of the myricetin (B1677590) and caffeic acid moieties linked by a disaccharide. researchgate.netnih.govrcsb.org The removal or alteration of other peripheral sugar residues, such as the terminal xylose and rhamnose, results in a significant reduction in inhibitory potency, highlighting the critical role of the core structure in establishing the primary binding interactions. researchgate.net The structural arrangement of this "mini-MbA" is crucial for its potent inhibitory activity. researchgate.netoup.com
Table 2: Contribution of this compound Components to HPA Binding
| This compound Derivative | Ki (nM) researchgate.net |
|---|---|
| MbA-G (1) | 9.1 ± 0.8 |
| MbA-R (2) | 21.3 ± 2.2 |
| MbA-RX (3) | 42.4 ± 5.3 |
| MbA-GR (4) | 79.3 ± 9.5 |
| MbA-GRX (5) | 93.3 ± 7.6 |
| MbA-C (6) | 730 ± 90 |
| MbA-CG (7) | 2,240 ± 200 |
| MbA-CR (8) | 46,800 ± 3,900 |
| MbA-CGR (9) | 128,000 ± 15,000 |
The high-affinity binding of this compound to the HPA active site is stabilized by a network of hydrogen bonds and significant π-stacking interactions. researchgate.netnih.govrcsb.org The X-ray crystal structure reveals a novel inhibitory motif where internal π-stacking between the myricetin and caffeic acid rings of this compound pre-organizes their hydroxyl groups for optimal hydrogen bonding with the catalytic residues of the enzyme. researchgate.netnih.govrcsb.org Specifically, the catechol portion of the caffeic acid moiety and the flavonol's hydroxyl groups form multiple hydrogen bonds with key amino acid residues and water molecules within the active site. researchgate.netnih.gov
Several amino acid residues within the active site of human pancreatic α-amylase play a pivotal role in anchoring this compound. The catalytic residues, Asp197 and Glu233, are central to the interaction, forming critical hydrogen bonds with the hydroxyl groups of the inhibitor's myricetin and caffeic acid components. researchgate.netnih.govrcsb.org Other important residues involved in the binding include Arg195 and His201, which also participate in the hydrogen bonding network. nih.govresearchgate.net The side chain of Trp59 contributes to binding through favorable π-stacking interactions with the aromatic rings of this compound. researchgate.netresearchgate.net These specific interactions collectively account for the high potency and selectivity of this compound for human pancreatic α-amylase.
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Montbretin B |
| Montbretin C |
| Myricetin |
| Caffeic acid |
| Glucose |
| Rhamnose |
Computational Molecular Modeling and Docking Analyses
Computational studies have been instrumental in elucidating the intricate molecular interactions that underpin the potent and specific inhibition of human pancreatic α-amylase (HPA) by this compound. These in silico approaches, complementing experimental data, provide a detailed view of the binding energetics and the specific forces that stabilize the enzyme-inhibitor complex.
Ligand-Enzyme Binding Free Energy Calculations
The binding affinity of this compound to human pancreatic α-amylase has been investigated through molecular docking simulations, which provide insights into the energetic favorability of the interaction. Docking studies utilizing the CDOCKER protocol have calculated the interaction energy of this compound with the α-amylase binding site.
It is important to note that while docking scores provide a valuable estimation of binding affinity, more rigorous computational methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Free Energy Perturbation (FEP) that can offer a detailed breakdown of the binding free energy into its constituent parts (e.g., electrostatic, van der Waals, and solvation energies) have not been extensively reported for the this compound-HPA complex in the reviewed scientific literature. The experimentally determined inhibition constant (Ki) for this compound is 8 nM, indicating a very strong and tight binding to the enzyme. researchgate.netrcsb.orgnih.gov
| Compound | Target Enzyme | Computational Method | Interaction Energy (kJ/mol) | Experimental Ki (nM) |
|---|---|---|---|---|
| This compound | Human Pancreatic α-Amylase | CDOCKER | -42.01 | 8 |
Prediction of Interaction Sites and Stabilizing Forces
Computational models, validated by X-ray crystallography data (PDB ID: 4W93), have precisely mapped the interaction sites and the stabilizing forces between this compound and human pancreatic α-amylase. rcsb.orgresearchgate.net These analyses reveal a unique binding mode characterized by a combination of strong hydrogen bonds and significant non-covalent interactions.
A key feature of this compound's inhibitory mechanism is the internal π-stacking interaction between its myricetin and caffeic acid moieties. researchgate.netrcsb.orgnih.gov This conformation orients the hydroxyl groups on these rings for optimal hydrogen bonding with the catalytic residues of the enzyme. researchgate.netrcsb.orgnih.gov
The primary stabilizing forces are hydrogen bonds formed with critical amino acid residues within the active site of HPA. The catalytic nucleophile, Asp197, and the general acid/base catalyst, Glu233, are key interaction points. researchgate.netrcsb.orgnih.gov In addition to these catalytic residues, a network of other amino acids contributes to the stable binding of this compound.
| Interacting Residue in HPA | Interacting Moiety of this compound | Type of Interaction | Bond Distance (Å) |
|---|---|---|---|
| Asp197 | Myricetin and Caffeic Acid hydroxyls | Hydrogen Bond | 2.8, 3.0 |
| Glu233 | Myricetin and Caffeic Acid hydroxyls | Hydrogen Bond | 2.6, 2.7 |
| Arg195 | Myricetin | Hydrogen Bond | 2.9 |
| Asp300 | Myricetin | Hydrogen Bond | 2.7 |
| His299 | Myricetin | Hydrogen Bond | 3.1 |
| Tyr62 | Myricetin | π-π Stacking | - |
| Trp59 | Caffeic Acid | π-π Stacking | - |
The detailed schematic of the hydrogen bonding network, derived from crystallographic data, shows multiple points of contact that collectively contribute to the high affinity and specificity of this compound for human pancreatic α-amylase. Water molecules also play a role in mediating some of these interactions within the binding pocket. The combination of these specific hydrogen bonds and the hydrophobic interactions from π-stacking explains the potent inhibitory activity of this compound.
Metabolic Engineering and Synthetic Biology Strategies for Montbretin a Production
Heterologous Biosynthesis in Model Plant Systems
Nicotiana benthamiana, a species of wild tobacco, has emerged as a key model plant system for the heterologous production of complex plant metabolites. ubc.ca Its advantages include the natural production of many necessary precursors, established and efficient transformation methods using Agrobacterium tumefaciens, and cellular machinery that is compatible with the expression of plant enzymes. ubc.ca
The entire biosynthetic pathway for Montbretin A has been successfully reconstructed in N. benthamiana leaves through transient co-expression of the required montbretia genes. oup.comnih.gov The discovery and characterization of the full set of biosynthetic genes, including five UDP-glycosyltransferases (UGTs) and a BAHD-family acyltransferase (AT), were essential for this achievement. ubc.caoup.com
The reconstruction process involved the stepwise introduction of genes responsible for the assembly of MbA from its various building blocks. researchgate.net This begins with the production of the flavonol core, myricetin (B1677590). oup.com Researchers demonstrated that co-expressing montbretia flavonol biosynthesis genes, including those for flavanone (B1672756) 3'-hydroxylase (F3'H) and flavonoid 3'5'-hydroxylase (F3'5'H), along with a MYB transcription factor, could successfully provide the myricetin precursor in N. benthamiana. nih.gov
Following the successful engineering of myricetin availability, the subsequent pathway genes were introduced. The key enzymes in the MbA assembly are:
CcUGT1 (UGT77B2): Converts myricetin to myricetin 3-O-rhamnoside (MR). oup.com
CcUGT2 (UGT709G2): Converts MR to myricetin 3-O-glucosyl rhamnoside (MRG). oup.com
CcAT1: An acyltransferase that converts MRG to myricetin 3-O-(6′-O-caffeoyl)-glucosyl rhamnoside, also known as mini-MbA. nih.gov
CcUGT4 and CcUGT5: The final two glycosyltransferases that complete the MbA molecule. oup.comnih.gov CcUGT4 acts on an intermediate to add a xylose unit, and CcUGT5 adds the final rhamnose unit. oup.comnih.gov
Transient co-expression of these montbretia genes in N. benthamiana led to the production of pathway intermediates and, ultimately, the synthesis of this compound, confirming the function of the identified genes and demonstrating the feasibility of using this plant as a heterologous production host. oup.comnih.govnih.gov
Table 1: Key Montbretia Genes for MbA Reconstruction in N. benthamiana
| Gene | Enzyme Class | Function in MbA Pathway |
|---|---|---|
| CcFLS | Flavonol Synthase | Converts dihydromyricetin (B1665482) to myricetin. nih.gov |
| CcCYP2 | Cytochrome P450 (F3'5'H) | Involved in the 3' and 5' hydroxylation to produce the myricetin core. oup.com |
| CcMYB4 | MYB Transcription Factor | Upregulates flavonol biosynthesis genes. oup.com |
| CcUGT1 | UDP-glycosyltransferase | Adds the first rhamnose to myricetin. oup.com |
| CcUGT2 | UDP-glycosyltransferase | Adds a glucose to myricetin 3-O-rhamnoside. oup.com |
| CcAT1 | BAHD Acyltransferase | Transfers a caffeoyl group to the glucose moiety. nih.gov |
| CcUGT3 | UDP-glycosyltransferase | Involved in the glycosylation steps. oup.com |
| CcUGT4 | UDP-glycosyltransferase | Catalyzes the addition of a xylose sugar. oup.comnih.gov |
| CcUGT5 | UDP-glycosyltransferase | Catalyzes the final rhamnosylation step to form MbA. oup.comnih.gov |
While initial reconstructions were successful, the yields of MbA were low, necessitating strategies to optimize the pathway. researchgate.net A significant bottleneck was identified in the supply of the myricetin flavonol core. oup.comnih.gov Early experiments expressing only the initial glycosyltransferases resulted in the glycosylation of native N. benthamiana flavonols like kaempferol, but not myricetin, indicating that myricetin was a limiting precursor. oup.comnih.gov
To enhance precursor supply, researchers co-expressed montbretia flavonol biosynthesis genes along with a montbretia MYB transcription factor in N. benthamiana. nih.gov This strategy successfully increased the availability of myricetin. nih.gov Further optimization by co-expressing the montbretia flavonol pathway genes with CcUGT1 and CcUGT2 led to a significant accumulation of the intermediate myricetin 3-O-glucosyl rhamnoside, reaching levels of 2 mg per gram of fresh weight. nih.gov
More recent efforts have focused on streamlining the expression of the multiple genes required. The use of multigene constructs, where several pathway genes are linked together for coordinated expression, has proven effective. researchgate.net Employing such constructs, which included genes for the shikimate shunt pathway, resulted in a remarkable 30-fold increase in MbA production in N. benthamiana. researchgate.netuniversiteitleiden.nl
A major challenge in the heterologous production of MbA in N. benthamiana is the formation of undesired structural analogs, particularly Montbretin B (MbB). oup.complos.orgsemanticscholar.org MbA and MbB differ only in their acyl moiety: MbA contains a caffeoyl group, which is essential for its potent inhibitory activity against human pancreatic α-amylase, while MbB contains a coumaroyl group and is therapeutically inactive. researchgate.netplos.orgsemanticscholar.org
The enzyme responsible for the acylation step, CcAT1, is not entirely specific and can utilize both caffeoyl-CoA and coumaroyl-CoA as substrates. oup.comsemanticscholar.org In engineered N. benthamiana, the production of MbB often predominates over MbA. nih.govoup.complos.org This is attributed to the higher endogenous availability of coumaroyl-CoA relative to caffeoyl-CoA in the host plant's leaves. universiteitleiden.nlplos.org
To shift the balance towards MbA production, research has focused on engineering the phenylpropanoid pathway to increase the intracellular pool of caffeoyl-CoA. researchgate.netubc.ca This involves the introduction of specific montbretia genes that channel metabolic flux towards caffeic acid and its activated form. Key enzymes cloned and characterized for this purpose include:
Hydroxycinnamoyl-CoA: shikimate hydroxycinnamoyl transferase (CcHCT)
p-coumaroylshikimate 3′-hydroxylase (CcC3′H)
Caffeoylshikimate esterase (CcCSE)
Gene expression analysis in montbretia suggests that CcCSE plays a crucial role in the preferential formation of MbA. researchgate.net By co-expressing these phenylpropanoid pathway genes, specifically CcHCT, with the MbA assembly genes in N. benthamiana, researchers achieved up to a 10-fold increase in MbA yields and a more favorable MbA-to-MbB ratio. researchgate.netubc.ca
Table 2: Comparison of this compound and Montbretin B
| Feature | This compound (MbA) | Montbretin B (MbB) |
|---|---|---|
| Core Flavonol | Myricetin | Myricetin |
| Glycosylation Pattern | Identical | Identical |
| Acyl Group | Caffeoyl | Coumaroyl oup.comsemanticscholar.org |
| Acyl-CoA Precursor | Caffeoyl-CoA | Coumaroyl-CoA plos.org |
| HPA Inhibition | Potent Inhibitor ubc.ca | Inactive oup.complos.org |
| Production in N. benthamiana | Low amounts | Predominant product oup.complos.org |
Reconstitution of Biosynthetic Pathways in Microbial Systems
Microbial systems, such as the yeast Saccharomyces cerevisiae, offer an alternative platform for producing complex plant metabolites. ubc.ca They provide advantages like rapid growth, scalable fermentation processes, and a cellular environment that can be extensively engineered. frontiersin.org
The reconstruction of the MbA pathway in yeast requires more extensive engineering compared to a plant host because yeast does not naturally produce the necessary flavonol or hydroxycinnamic acid precursors. plos.orgubc.ca Research has focused on the stepwise engineering of yeast to produce key MbA building blocks. researchgate.net
A primary goal has been to engineer yeast for the production of the myricetin core. ubc.ca This involves introducing genes for the flavonoid biosynthesis pathway. To specifically channel flux towards MbA and avoid the production of MbB, strategies are designed to use caffeic acid as a starting substrate to produce the flavanone eriodictyol (B191197), a precursor to myricetin. ubc.ca This approach circumvents the use of coumaric acid, which would lead to the formation of the flavanone naringenin (B18129) and ultimately the coumaroyl-CoA needed for MbB synthesis. ubc.ca
Scientists have successfully engineered S. cerevisiae to produce flavanones by expressing montbretia 4-coumaroyl-CoA ligases (Cc4CLs), chalcone (B49325) synthase (CcCHS2), and chalcone isomerase (CcCHI2). plos.org These engineered yeast strains can convert exogenously fed caffeic acid into eriodictyol. plos.org Optimization of the enzyme combinations and gene expression levels has led to the production of eriodictyol at titers of 27.3 mg/L. ubc.ca
The complete elucidation of the MbA biosynthetic pathway has paved the way for its potential full reconstruction in a microbial host like yeast or E. coli. nih.govoup.comwipo.int A microbial production system could offer significant advantages, including contained, large-scale fermentation and potentially better control over precursor supply to prevent the formation of unwanted byproducts like MbB. oup.complos.org
However, significant challenges remain. The entire pathway involves the assembly of seven different building blocks: myricetin, two glucose units, two rhamnose units, one xylose unit, and a caffeoyl-CoA molecule. researchgate.netuniversiteitleiden.nl Engineering a microbe to efficiently synthesize and supply all of these precursors, in addition to expressing the six assembly enzymes, is a complex metabolic engineering task. nih.govplos.org Stepwise reconstruction and optimization of each module of the pathway will be critical to identify and overcome metabolic bottlenecks. researchgate.net Despite the challenges, the prospect of creating a microbial cell factory for the sustainable production of this compound is a key goal in the field. nih.govoup.com
Chemical Synthesis and Analog Development of Montbretin a
Strategies for Simplified Analogues Synthesis
The development of simplified Montbretin A (MbA) analogues was inspired by a minimal inhibitory structure known as 'mini-MbA'. researchgate.net This core structure contains the essential myricetin (B1677590) and caffeic acid moieties linked by a disaccharide, which were identified through controlled degradation studies of the natural product. researchgate.netscilit.com The primary goal of synthetic strategies is to replicate the inhibitory function of this core using more accessible components and simpler chemical linkages. researchgate.net
A key simplification was the substitution of myricetin with quercetin (B1663063), a more cost-effective and readily available flavonol. researchgate.net The synthesis of analogues generally involves a multi-step process:
Flavonol Functionalization : The synthesis often starts with a protected flavonol, such as tri-O-benzyl quercetin. This protected molecule is then functionalized at a specific hydroxyl group (e.g., the 3-OH) to introduce a linker. researchgate.net
Linker Introduction : Various linkers have been explored to connect the flavonol and caffeic acid moieties. Initial strategies involved synthesizing analogues with simple, flexible alkyl linkers of varying lengths (three, five, and seven atoms, as in analogues M01-M03) and a triethylene glycol linker (in M04). researchgate.net
Advanced Linker Design : More complex linkers incorporating amino acids were developed to introduce conformational constraints and explore new interactions within the enzyme's active site. researchgate.net For analogues M05 to M11, this involved a synthetic route where a propyl chain was attached to quercetin's 3-OH, followed by coupling to one of six different Fmoc-protected amino acids. researchgate.net
Coupling and Deprotection : The terminal end of the linker is modified to allow for coupling with caffeic acid. For instance, a terminal azide (B81097) can be reduced to a primary amine, which is then coupled to an activated pentafluorophenyl caffeic ester. researchgate.net The final step involves the deprotection of the benzyl (B1604629) ethers and amino acid protecting groups, often achieved using reagents like boron tribromide, to yield the final analogue. researchgate.net
This modular approach allows for the systematic construction of a library of analogues with diverse linkers, enabling a thorough investigation of how linker structure affects inhibitory activity. researchgate.net
Design Principles for Optimized Glycosidase Inhibitors
The design of potent MbA analogues is guided by principles derived from the structural analysis of the MbA-human pancreatic α-amylase complex. researchgate.net The fundamental principle is to mimic the novel inhibitory motif discovered in MbA, which differs significantly from traditional glycosidase inhibitors like acarbose. researchgate.net
Key design considerations include:
The Core Pharmacophore : The essential structure for high-affinity binding comprises a flavonol (like myricetin or quercetin) and a caffeic acid moiety. researchgate.netscilit.com The design aims to present these two components in a specific orientation.
Internal π-Stacking : A crucial feature of MbA's binding is the internal π-stacking between the myricetin and caffeic acid rings. This stacking interaction pre-organizes the hydroxyl groups on these rings for optimal hydrogen bonding with the enzyme's catalytic residues. researchgate.netscilit.com Simplified analogues are designed to replicate this stacked conformation. researchgate.net
Key Hydrogen Bonds : The primary interactions are hydrogen bonds between the hydroxyls of the analogue and the catalytic carboxylates of the enzyme, specifically residues D197 and E233. researchgate.netscilit.com Analogues must possess correctly positioned hydroxyl groups to form these critical bonds.
The Linker's Role : The linker connecting the flavonol and caffeic acid is not merely a spacer. Its structure is critical for establishing the correct orientation of the two aromatic moieties. researchgate.net Design strategies explore a range of linker structures, from simple alkyl chains to more rigid amino acid-based linkers, to fine-tune affinity and introduce elements of specificity. researchgate.netresearchgate.net
Synthetic Accessibility : A major driver for analogue development is creating compounds that are easier and more cost-effective to synthesize than the natural product. researchgate.netresearchgate.net This led to the strategic replacement of myricetin with quercetin, which was shown to be sufficient for forming the necessary active site interactions. researchgate.net
By adhering to these principles, researchers aim to create simplified molecules that reproduce the unique inhibitory mechanism of MbA, leading to potent and specific glycosidase inhibitors. researchgate.net
Structure-Activity Relationship (SAR) Studies of Synthetic Analogues
Structure-activity relationship (SAR) studies are crucial for optimizing the design of MbA analogues by systematically modifying their structure and evaluating the impact on inhibitory activity. oncodesign-services.comkcl.ac.uk
Initial studies on the natural MbA molecule through controlled degradation revealed that the core structure, comprising the myricetin and caffeic acid moieties linked by a disaccharide ('mini-MbA'), was essential for high-affinity inhibition. researchgate.net Further SAR studies on synthetic analogues have provided more detailed insights:
Flavonol Moiety : The replacement of myricetin with the structurally similar but more accessible flavonol, quercetin, was found to be a successful strategy. The resulting analogues retained the ability to form the necessary hydrogen bonds in the enzyme's active site, indicating that the B-ring catechol of quercetin is a sufficient substitute for the pyrogallol (B1678534) group of myricetin for key interactions. researchgate.net
Linker Composition and Length : The linker connecting the quercetin and caffeic acid moieties plays a significant role in determining potency. Analogues with simple alkyl linkers of varying lengths (M01-M03) were synthesized to probe the optimal distance between the two aromatic groups. researchgate.net However, introducing amino acids into the linker structure led to a substantial improvement in affinity. researchgate.net
Amino Acid Linkers : The introduction of an amino acid-based linker proved to be a breakthrough. Analogues M10 (containing a methyl-proline linker) and M11 were found to be potent competitive inhibitors of human pancreatic α-amylase, with Kᵢ values of 60 nM and 70 nM, respectively. researchgate.netrsc.orgnih.govosti.gov These values represent a significant improvement over the mini-MbA that inspired their design, demonstrating that a simplified synthetic analogue can replicate and even exceed the affinity of the natural product-derived core. researchgate.net In contrast, altering the linker's polarity without providing beneficial interactions can decrease potency; one analogue with a different polar linker showed a 21-fold drop in potency compared to its counterparts. researchgate.net
The SAR data clearly indicates that while the quercetin and caffeic acid groups form the core pharmacophore, the linker's chemical nature is a critical determinant of high-affinity binding, with conformationally constrained amino acid linkers offering a significant advantage. researchgate.net
Table 1: Inhibitory Activity of Selected this compound Analogues This table is interactive. You can sort the data by clicking on the column headers.
| Analogue | Linker Description | Inhibition Constant (Kᵢ) | Reference |
|---|---|---|---|
| This compound | Natural Glycosidic Linkage | 8 nM | researchgate.netscilit.com |
| mini-MbA | Disaccharide Linker (from degradation) | ~80 nM | researchgate.net |
| M06 | Proline-containing linker | ~200 nM | researchgate.net |
| M10 | Methyl-proline-containing linker | 60 nM | researchgate.netnih.gov |
| M11 | Amino acid-containing linker | 70 nM | researchgate.net |
Conformational Analysis of Synthetic Analogues in Enzyme Binding
To understand the structural basis for the potent inhibition by synthetic analogues, X-ray crystallography studies were performed on selected compounds in complex with human pancreatic α-amylase (HPA). researchgate.net High-resolution crystal structures of analogues M06 and M10 bound to HPA (PDB IDs: 6OCN and 6OBX) provided detailed insights into their binding modes. researchgate.netrcsb.org
The crystallographic analysis confirmed that the simplified analogues adopt a binding conformation remarkably similar to that of the natural product's core. researchgate.net An overlay of the M06/HPA and M10/HPA complex structures with the mini-MbA/HPA complex showed an almost perfect overlap of the flavonol (quercetin) and caffeic acyl moieties. This demonstrates that the synthetic linker successfully orients the two key aromatic systems in the active site. researchgate.net
For analogue M06, the analysis revealed the precise interactions responsible for its binding. researchgate.net
Hydrogen Bonding : The analogue forms a network of hydrogen bonds with key active site residues, replicating the interactions seen with mini-MbA. The caffeic acid's catechol group interacts with R195, D197, and E233. The quercetin's 7-OH hydrogen bonds with D197 and H201, its C4 carbonyl bonds with T163, and its 3'-OH bonds with H201. researchgate.net The absence of the bulky 4'-O-disaccharide present in the natural product allows the analogue's 4'-OH to form a hydrogen bond with K200. researchgate.net
Hydrophobic Interactions : A new, favorable interaction was identified that was not present with mini-MbA. A π-CH stacking interaction occurs between the proline side chain of the M06 linker and the indole (B1671886) ring of tryptophan W59 in the enzyme. researchgate.net This additional contact likely contributes to the affinity of the amino acid-linked analogues.
Despite these well-defined and favorable interactions, M06 is still less potent than mini-MbA, highlighting the subtle but important stabilizing role of MbA's natural glycosidic appendages. researchgate.net However, the structural data confirms that the rational design of simplified analogues successfully reproduces the novel, stacked binding mode of this compound and provides a clear blueprint for further optimization. researchgate.netresearchgate.net
Advanced Analytical Methodologies in Montbretin a Research
High-Performance Liquid Chromatography (HPLC) for Metabolite Profiling
High-Performance Liquid Chromatography (HPLC) is a foundational technique for the analysis of Montbretin A and its biosynthetic intermediates in plant extracts. google.com Often coupled with ultraviolet (UV) or mass spectrometry (MS) detectors, HPLC allows for the separation, identification, and quantification of these complex flavonol glycosides. oup.com
Research on Crocosmia × crocosmiiflora corms utilizes HPLC to profile the accumulation of MbA. These studies have shown that the concentration of MbA varies significantly depending on the age of the corm. Young, developing corms (yC) show a pattern of maximum accumulation during the summer months (June to August), with substantially higher levels than those found in the parent corms (old corms, oC). oup.com In contrast, the levels of MbA in old corms remain relatively constant throughout the year. oup.com This targeted metabolite profiling is essential for determining optimal harvest times and for identifying the developmental stages where the biosynthetic pathway is most active. oup.com
Engineered production systems, such as metabolically engineered Nicotiana benthamiana, also rely on HPLC-based methods to detect and measure the formation of MbA and its precursors. For instance, the expression of specific montbretia genes in N. benthamiana resulted in the production of key intermediates like myricetin (B1677590) 3-O-rhamnoside (MR) and myricetin 3-O-rhamnosyl-glucoside (MRG), with yields quantified using HPLC analysis. nih.gov
Table 1: HPLC-MS Quantified Levels of this compound (MbA) and Intermediates in Plant Tissues
| Compound | Plant/System | Tissue | Concentration (mg/g FW) | Source |
|---|---|---|---|---|
| This compound (MbA) | Crocosmia × crocosmiiflora | Old Corms (oC) | 2.8 ± 0.1 | oup.com |
| Myricetin 3-O-rhamnoside (MR) | Engineered N. benthamiana | Leaf | 0.48 ± 0.07 | nih.gov |
| Myricetin 3-O-rhamnosyl-glucoside (MRG) | Engineered N. benthamiana | Leaf | 1.89 ± 0.23 | nih.gov |
Mass Spectrometry (MS/MS) for Intermediate and Product Identification
Tandem mass spectrometry (MS/MS), typically coupled with liquid chromatography (LC-MS/MS), is an indispensable tool for the identification and structural confirmation of this compound and its biosynthetic intermediates. nih.gov This technique involves the selection of a specific parent ion (based on its mass-to-charge ratio, m/z) and its fragmentation into characteristic daughter ions, creating a unique spectral fingerprint. oup.com
Researchers have used LC-MS/MS to trace the step-by-step assembly of the MbA molecule. For example, the intermediate myricetin 3-O-rhamnoside (MR) was identified in corm extracts by its m/z of 463 and a fragmentation pattern showing a dominant daughter ion at m/z 316, corresponding to the myricetin aglycone. oup.com Subsequent intermediates were identified by their increasing mass and specific fragmentation patterns. The addition of a glucose unit to MR forms myricetin 3-O-rhamnosyl-glucoside (MRG, m/z 625). oup.com The acylation of MRG with a caffeoyl group yields mini-MbA (m/z 787), whose MS/MS spectrum shows a characteristic loss of the caffeoyl moiety (m/z 625) and the subsequent loss of the disaccharide to yield myricetin (m/z 316). oup.com
This method is sensitive enough to distinguish between isomers and to pinpoint the sequence of glycosylation and acylation events. nih.gov The identification of further elongated intermediates such as MbA-XR² (m/z 949) and MbA-R² (m/z 1081) was achieved by comparing their retention times and MS/MS fragmentation patterns to authentic standards, confirming the precise order of the biosynthetic pathway. nih.govoup.com
Table 2: Key this compound Biosynthetic Intermediates Identified by LC-MS/MS
| Intermediate Name | Abbreviation | Parent Ion (m/z) | Key Fragment Ions (m/z) | Inferred Lost Moiety | Source |
|---|---|---|---|---|---|
| Myricetin 3-O-rhamnoside | MR | 463 | 316 | Rhamnose | oup.com |
| Myricetin 3-O-rhamnosyl-glucoside | MRG | 625 | 316 | Rhamnosyl-glucoside | oup.com |
| Myricetin 3-O-(caffeoyl)-rhamnosyl-glucoside | mini-MbA | 787 | 625, 316 | Caffeoyl group | oup.comnih.gov |
| Myricetin 3-O-(glucosyl-caffeoyl)-glucosyl-rhamnoside | MbA-XR² | 949 | 787, 316 | Caffeoyl group, Glucose | nih.govoup.com |
| Myricetin 3-O-(glucosyl-caffeoyl)-glucosyl-rhamnoside 4'-O-xyloside | MbA-R² | 1081 | 949 | Xylose | nih.govoup.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Intermediates
While mass spectrometry provides crucial information about molecular weight and fragmentation, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for the complete structural elucidation of novel compounds, including the complex intermediates of the this compound pathway. researchgate.netd-nb.info NMR provides detailed information about the chemical environment of each atom (chemical shift), the number of nuclei (integration), and the connectivity between atoms through chemical bonds (coupling constants). rcsb.org
In this compound research, NMR has been used to unambiguously confirm the structure of key intermediates. For instance, after the initial identification of a compound with m/z 625 as likely being Myricetin 3-O-rhamnosyl-glucoside (MRG) by LC-MS/MS, the product was purified and its structure was definitively confirmed using NMR spectroscopy. oup.com This analysis is critical for establishing the precise linkages between the sugar units (e.g., a 1,2-glycosidic bond versus a 1,6-bond) and the exact site of attachment to the myricetin backbone, details that are challenging to determine by MS alone. oup.comajol.info Techniques like 1D ¹H and ¹³C NMR, along with 2D experiments such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), allow researchers to piece together the complete molecular architecture, confirming the identity of intermediates like MRG and ensuring a correct understanding of the biosynthetic pathway. rcsb.org
X-ray Crystallography for Ligand-Protein Complex Characterization
Understanding how this compound inhibits human pancreatic α-amylase (HPA) at a molecular level is critical for its development as a therapeutic agent. X-ray crystallography is a powerful technique that provides a high-resolution, three-dimensional structure of molecules, including complex protein-ligand interactions. researchgate.net
Researchers have successfully used this method to determine the crystal structure of HPA in a complex with this compound. researchgate.netatomistry.com The resulting structure, available in the Protein Data Bank (PDB) under the accession code 4W93 , reveals the precise binding mode of MbA within the active site of the enzyme. atomistry.comebi.ac.uk
This crystallographic data provides an atomic-level view of the key interactions, showing how the different parts of the this compound molecule, particularly the myricetin and caffeic acid moieties, are oriented to form hydrogen bonds with catalytic residues of the amylase, such as D197 and E233. researchgate.net The structure revealed a novel inhibition motif where π-stacking interactions between the aromatic rings of myricetin and caffeic acid position their hydroxyl groups for optimal binding. researchgate.net This detailed structural information is invaluable for explaining the compound's high potency and selectivity and provides a rational basis for the design of new, simplified, or improved glycosidase inhibitors. researchgate.net
Q & A
Q. What experimental methodologies are recommended for determining the structural characteristics of Montbretin A?
To elucidate the structural properties of this compound, researchers should employ a combination of X-ray crystallography (for high-resolution 3D atomic arrangements), nuclear magnetic resonance (NMR) spectroscopy (to analyze dynamic molecular interactions), and high-resolution mass spectrometry (HRMS) (for precise molecular weight and fragmentation patterns). Reproducibility requires detailed documentation of synthesis protocols and purity validation via HPLC, as emphasized in experimental reproducibility guidelines .
Q. How can researchers establish the inhibitory mechanism of this compound against target enzymes like α-glucosidase?
The mechanism can be investigated using enzyme kinetics assays (e.g., Michaelis-Menten analysis to determine inhibition type: competitive, non-competitive, or uncompetitive). Molecular docking studies (e.g., induced-fit docking) and binding free energy calculations (MM-GBSA) are critical for identifying key interactions between this compound and enzyme active sites, as demonstrated in comparative studies with α-acarbose .
Q. What in vitro assays are suitable for evaluating this compound’s potency and specificity?
Use fluorometric or colorimetric enzyme inhibition assays (e.g., measuring α-glucosidase activity via p-nitrophenyl glucopyranoside hydrolysis). Include counter-screening against related enzymes (e.g., amylase) to assess specificity. Dose-response curves and IC50 calculations should adhere to standardized protocols to ensure cross-study comparability .
Advanced Research Questions
Q. What strategies are effective in resolving discrepancies between in vitro and in vivo efficacy data for this compound?
Discrepancies often arise from bioavailability or metabolic stability issues. Use pharmacokinetic profiling (e.g., ADMET: absorption, distribution, metabolism, excretion, toxicity) in animal models and orthogonal in vitro assays (e.g., Caco-2 cell permeability, microsomal stability tests). Cross-validate findings using isotope-labeled tracer studies or tissue-specific activity assays to identify barriers to efficacy .
Q. How can molecular dynamics (MD) simulations enhance the optimization of this compound’s binding affinity and selectivity?
MD simulations (e.g., 100-ns trajectories) can model conformational changes in enzyme-inhibitor complexes, identifying residues critical for binding. Pair with free energy perturbation (FEP) or thermodynamic integration (TI) to predict affinity changes for structural analogs. Validate predictions via SAR studies and crystallographic validation of key interactions .
Q. What experimental designs are recommended to address conflicting data on this compound’s off-target effects?
Implement systems biology approaches , such as transcriptomic profiling (RNA-seq) or proteomic screens , to identify unintended pathways affected by this compound. Combine with knockout/knockdown models (e.g., CRISPR-Cas9) to isolate target-specific effects. Statistical rigor requires pre-registered hypotheses and Bonferroni correction for multiple comparisons .
Q. How can researchers design selective this compound analogs with improved therapeutic indices?
Use scaffold-hopping strategies guided by 3D pharmacophore modeling to retain core inhibitory motifs while modifying peripheral substituents. Validate selectivity via cryo-EM or surface plasmon resonance (SPR) to quantify binding kinetics against off-target proteins. Prioritize analogs with >10-fold selectivity in cell-based toxicity assays .
Methodological Considerations
Q. What statistical frameworks are appropriate for analyzing dose-dependent responses in this compound studies?
Apply non-linear regression models (e.g., log[inhibitor] vs. normalized response) to calculate IC50 values. Use hierarchical Bayesian models to account for inter-experiment variability. For in vivo data, mixed-effects models can adjust for individual animal differences .
Q. How should researchers validate computational predictions of this compound’s binding modes experimentally?
Perform site-directed mutagenesis of predicted critical enzyme residues and measure changes in inhibitory potency via kinetic assays . Complement with X-ray crystallography or cryo-EM to resolve inhibitor-enzyme complexes at atomic resolution .
Q. What criteria should guide the selection of animal models for this compound’s pre-clinical testing?
Prioritize models with humanized enzyme targets or genetically induced metabolic disorders (e.g., diabetic rodents). Include wild-type controls to distinguish target-mediated effects from species-specific responses. Adhere to ARRIVE guidelines for ethical and reproducible animal research .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
